Ochratoxin B-d5 (associated with native CAS: 4825-86-9) is the pentadeuterated stable isotope-labeled internal standard (SIL-IS) of Ochratoxin B, a non-chlorinated analog of the prevalent mycotoxin Ochratoxin A. In procurement and analytical method development, this compound is specifically sourced to enable true isotope dilution mass spectrometry (IDMS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. By providing a +5 Da mass shift relative to the native analyte, it ensures zero isotopic crosstalk while maintaining identical physicochemical properties. This identical behavior guarantees perfect chromatographic co-elution and equivalent extraction efficiencies, making it an indispensable reagent for high-throughput food safety testing, toxicological assays, and regulatory compliance laboratories where uncorrected matrix effects would otherwise compromise quantitative accuracy .
Procuring a generic in-class substitute, such as Ochratoxin A-d5 (OTA-d5), for the quantification of Ochratoxin B leads to critical analytical failures. Because Ochratoxin A contains a chlorine atom, it is significantly more hydrophobic than Ochratoxin B, resulting in substantially longer retention times in reversed-phase liquid chromatography. Consequently, OTA-d5 does not co-elute with endogenous Ochratoxin B and cannot experience the same transient ion suppression or enhancement zones in the electrospray ionization (ESI) source. This temporal mismatch invalidates the internal standard's ability to correct for matrix effects. Similarly, relying on matrix-matched calibration without a stable isotope-labeled internal standard fails to account for sample-to-sample variations in extraction recovery during solid-phase extraction (SPE) or immunoaffinity cleanup (IAC), leading to high relative standard deviations (RSD) and failure to meet strict ISO 17025 regulatory recovery criteria [1].
In the LC-MS/MS analysis of complex agricultural commodities, electrospray ionization is highly susceptible to matrix-induced signal suppression. When quantifying Ochratoxin B using external calibration, the uncorrected signal suppression (matrix effect) can reduce the apparent response to 60-80% of the true value. By incorporating Ochratoxin B-d5 as a co-eluting internal standard, the signal suppression is perfectly normalized, yielding an apparent recovery (corrected matrix effect) of 98-102%. In contrast, using the non-co-eluting Ochratoxin A-d5 fails to correct this suppression accurately, leaving residual quantitative errors of up to 15% [1].
| Evidence Dimension | Corrected Matrix Effect (Signal Suppression/Enhancement) |
| Target Compound Data | 98-102% normalized recovery (Ochratoxin B-d5) |
| Comparator Or Baseline | 60-80% uncorrected recovery (External Calibration) / ~85% (OTA-d5 substitute) |
| Quantified Difference | Elimination of up to 40% signal suppression error |
| Conditions | ESI-LC-MS/MS analysis of grain extracts |
Procuring the exact matched isotope eliminates the need for labor-intensive, matrix-matched calibration curves for every distinct sample type, drastically increasing laboratory throughput.
Sample preparation for mycotoxin analysis often involves immunoaffinity columns (IAC) or QuEChERS extraction, which inherently suffer from physical analyte losses. The absolute extraction recovery of Ochratoxin B typically ranges from 72% to 85% depending on the matrix. Because Ochratoxin B-d5 shares identical chemical properties with the native toxin, spiking it prior to extraction allows it to track these physical losses perfectly. This isotope dilution approach corrects the final reported relative recovery to 95-105%, whereas using an unmatched standard like OTA-d5 or no standard results in underreporting the actual toxin concentration by 15-28% [1].
| Evidence Dimension | Relative Quantitative Recovery |
| Target Compound Data | 95-105% (Corrected via OTB-d5) |
| Comparator Or Baseline | 72-85% (Absolute recovery without matched IS) |
| Quantified Difference | Correction of 15-28% extraction loss |
| Conditions | Immunoaffinity column (IAC) cleanup followed by LC-MS/MS |
Ensures testing laboratories meet stringent EU and FDA regulatory recovery criteria (typically 70-110%) without failing proficiency tests due to sample prep losses.
True isotope dilution mass spectrometry requires the internal standard to elute at the exact same retention time as the target analyte to experience identical matrix environments in the MS source. Ochratoxin B-d5 exhibits a retention time difference (ΔRT) of 0.00 minutes relative to native Ochratoxin B. In contrast, the most common in-class substitute, Ochratoxin A-d5, elutes significantly later (ΔRT > 1.5 minutes on standard C18 gradients) due to the increased hydrophobicity imparted by its chlorine atom. This temporal separation exposes the substitute to entirely different co-eluting matrix interferences [1].
| Evidence Dimension | Retention Time Difference (ΔRT) vs. Native Ochratoxin B |
| Target Compound Data | ΔRT = 0.00 min (Perfect co-elution) |
| Comparator Or Baseline | ΔRT > 1.5 min (Ochratoxin A-d5) |
| Quantified Difference | >1.5 minute chromatographic deviation eliminated |
| Conditions | Reversed-phase C18 UHPLC gradient |
Perfect co-elution is a mandatory prerequisite for valid IDMS; without it, the internal standard cannot accurately correct for transient ionization fluctuations.
When selecting a stable isotope-labeled standard, the mass shift must be sufficient to prevent the natural heavy isotopes of the native analyte (e.g., 13C, 15N, 18O contributions) from artificially inflating the internal standard's signal. Ochratoxin B-d5 provides a +5 Da mass shift (m/z 375.1 vs. 370.1 for the protonated native molecule). This wide mass separation ensures that the isotopic crosstalk from native Ochratoxin B to the OTB-d5 channel is <0.1%. Lower-mass-shift alternatives (such as +2 Da or +3 Da isotopes) can suffer from up to 2-5% crosstalk at high analyte concentrations, which skews the calibration curve and raises the Limit of Quantification (LOQ) [1].
| Evidence Dimension | Isotopic Crosstalk (Native to IS channel) |
| Target Compound Data | <0.1% crosstalk (+5 Da shift) |
| Comparator Or Baseline | 2-5% crosstalk (+2 Da or +3 Da generic isotopes) |
| Quantified Difference | Reduction of background interference by >20-fold |
| Conditions | High-concentration calibration points in ESI-MS/MS |
A clean +5 Da mass shift ensures high signal-to-noise ratios and linear calibration curves, directly lowering the achievable limits of quantification for trace analysis.
Due to its ability to perfectly compensate for severe and highly variable matrix effects (signal suppression), Ochratoxin B-d5 is a highly effective internal standard for routine LC-MS/MS screening of grains, nuts, and coffee. It allows high-throughput laboratories to use solvent-based calibration curves instead of labor-intensive matrix-matched curves, significantly reducing turnaround time and cost per sample [1].
For laboratories operating under strict ISO 17025 accreditation, extraction recoveries must fall within tight regulatory windows (typically 70-110%). Because Ochratoxin B-d5 normalizes physical losses during immunoaffinity cleanup (IAC) or QuEChERS extraction, it ensures that reported values remain highly accurate and legally defensible, preventing false negatives in regulatory food safety audits [2].
In clinical or veterinary toxicology, quantifying Ochratoxin B in complex biological fluids (urine, serum) requires extreme sensitivity and precision. The +5 Da mass shift of Ochratoxin B-d5 eliminates isotopic crosstalk, ensuring a low Limit of Quantification (LOQ) necessary for detecting trace exposure biomarkers in small-volume biological samples without interference [3].
Acute Toxic;Irritant